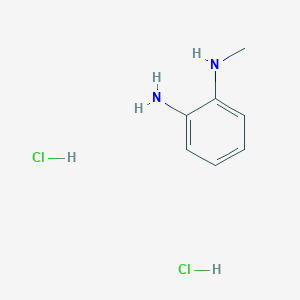

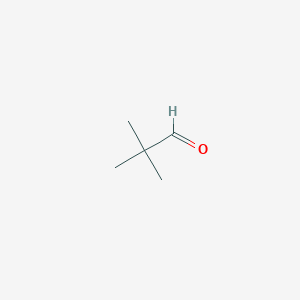

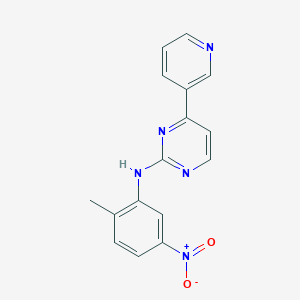

![molecular formula C12H16N2 B018878 4-[苄基(甲基)氨基]丁腈 CAS No. 89690-05-1](/img/structure/B18878.png)

4-[苄基(甲基)氨基]丁腈

描述

Synthesis Analysis

The synthesis of compounds closely related to 4-[Benzyl(methyl)amino]butanenitrile often involves multi-step chemical reactions that utilize precursors like aldehydes, nitriles, and amines. For example, Percino et al. (2019) discussed the synthesis of a low molecular weight fluorescent material derived from a similar compound, indicating the potential routes for synthesizing complex derivatives (Percino et al., 2019). Additionally, Badorrey et al. (2000) highlighted an asymmetric synthesis approach to derive β-hydroxy-α-amino acids from related nitrile compounds, suggesting methodologies that could be applicable to 4-[Benzyl(methyl)amino]butanenitrile (Badorrey et al., 2000).

Molecular Structure Analysis

The molecular structure of compounds within this chemical class often features significant conjugation and potential for solid-state emission, as discussed by Percino et al. (2019) in their analysis of a related compound's crystal structure and optical properties (Percino et al., 2019). Such structural details are critical for understanding the electronic properties and reactivity of 4-[Benzyl(methyl)amino]butanenitrile.

Chemical Reactions and Properties

The reactivity of 4-[Benzyl(methyl)amino]butanenitrile with various reagents can lead to a diverse range of products. For instance, Guizzardi et al. (2001) explored the generation and reactivity of a related cation through photolysis, indicating the potential for complex reactions involving 4-[Benzyl(methyl)amino]butanenitrile (Guizzardi et al., 2001).

Physical Properties Analysis

The physical properties of such compounds, including their solid-state emission and electroluminescence, are of interest for material science applications. The work by Percino et al. (2019) provides insights into these aspects by detailing the thin film morphology and spectroscopic characterization of a related compound (Percino et al., 2019).

Chemical Properties Analysis

Understanding the chemical properties, including stability, reactivity, and interaction with other molecules, is essential for the application of 4-[Benzyl(methyl)amino]butanenitrile in synthesis and material development. The studies on related compounds, such as those by Guizzardi et al. (2001) and Badorrey et al. (2000), offer a window into these properties, showcasing the versatility and potential applications of these chemical structures (Guizzardi et al., 2001); (Badorrey et al., 2000).

科学研究应用

合成与转化

4-[苄基(甲基)氨基]丁腈已被用于合成各种化合物。例如,它用于制备 1-芳甲基-2-(氰甲基)氮杂环丙烷,其转化为 N-(2-氰环丙基)苯并咪唑甲酸甲酯,可用作具有生物学相关性的化合物的先驱 (D’hooghe et al., 2006)。此外,它还参与了 N-苯甲酰-L-道诺沙明和 -L-阿考沙明等氨基糖的新型合成路线 (Hiyama et al., 1987),以及 N-苯甲酰 L-阿考沙明的合成 (Hiyama et al., 1984).

化学转化和性质

该化合物在生成新型衍生物(如 3,4-二氨基丁腈和 4-氨基-2-丁烯腈)中也至关重要,展示了其在化学转化中的多功能性 (D’hooghe et al., 2007)。研究探索了它的亲电反应,有助于理解有机化学中的反应性和选择性 (Chang et al., 1993).

热力学研究

在热力学中,4-[苄基(甲基)氨基]丁腈用于了解分子相互作用,如测量它与各种芳香烃之间的过量摩尔焓的研究中所见 (Letcher & Naicker, 2000).

催化和酶促应用

已探索它在催化过程中的作用,例如使用镍催化剂异构化 2-甲基-3-丁烯腈 (Acosta-Ramírez et al., 2008)。酶促动力学拆分研究也利用了该化合物的衍生物,提供了对生化反应中对映选择性的见解 (Nechab et al., 2007).

光解研究

该化合物在通过光解生成和反应阳离子方面发挥了重要作用,加深了我们对光化学过程的理解 (Guizzardi et al., 2001).

材料科学应用

在材料科学中,4-[苄基(甲基)氨基]丁腈的衍生物被合成用于有机发光二极管 (OLED) 中,表明其在电子应用中的潜力 (Percino et al., 2019).

安全和危害

The safety and hazards associated with “4-[Benzyl(methyl)amino]butanenitrile” include precautions to avoid contact with skin, eyes, and clothing, and to avoid breathing dust/fume/gas/mist/vapours/spray. It should be handled under inert gas and protected from moisture. It should be kept cool and protected from sunlight. If swallowed, inhaled, or in contact with eyes or clothing, immediate medical attention should be sought .

属性

IUPAC Name |

4-[benzyl(methyl)amino]butanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2/c1-14(10-6-5-9-13)11-12-7-3-2-4-8-12/h2-4,7-8H,5-6,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFJZKEXLJVDQOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCC#N)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00616685 | |

| Record name | 4-[Benzyl(methyl)amino]butanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00616685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[Benzyl(methyl)amino]butanenitrile | |

CAS RN |

89690-05-1 | |

| Record name | 4-[Benzyl(methyl)amino]butanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00616685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

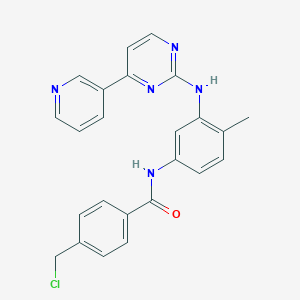

![4-[(4-methylpiperazin-1-yl)methyl]benzoic Acid Dihydrochloride](/img/structure/B18829.png)

![1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one](/img/structure/B18832.png)